Technical Documentation Center

tert-Butyl (5-formylpyridazin-3-yl)carbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl (5-formylpyridazin-3-yl)carbamate

Core Science & Biosynthesis

Foundational

Chemical and physical properties of tert-Butyl (5-formylpyridazin-3-yl)carbamate

As a Senior Application Scientist, I approach the evaluation of novel chemical building blocks not just as static molecules, but as dynamic nodes in a broader synthetic network. tert-Butyl (5-formylpyridazin-3-yl)carbama...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the evaluation of novel chemical building blocks not just as static molecules, but as dynamic nodes in a broader synthetic network. tert-Butyl (5-formylpyridazin-3-yl)carbamate is a highly specialized, bifunctional intermediate that has become increasingly valuable in modern drug discovery.

This technical guide dissects the physicochemical properties, structural rationale, and field-proven experimental workflows associated with this compound, providing a self-validating framework for its application in medicinal chemistry.

Physicochemical Profile and Structural Identity

To effectively utilize this building block, we must first establish its fundamental properties. The molecule features a 1,2-diazine (pyridazine) core, substituted with a tert-butyloxycarbonyl (Boc)-protected amine at the C3 position and a highly reactive formyl (aldehyde) group at the C5 position.

Table 1: Quantitative and Structural Data

PropertyValueReference
Chemical Name tert-Butyl (5-formylpyridazin-3-yl)carbamate[1]
CAS Number 2407462-02-4[1]
Molecular Formula C10H13N3O3[2]
Molecular Weight 223.23 g/mol [2]
Core Scaffold 1,2-Diazine (Pyridazine)[3]

Structural Rationale in Drug Design

The architecture of tert-butyl (5-formylpyridazin-3-yl)carbamate is intentionally designed to solve specific challenges in candidate optimization:

  • The Pyridazine Core: The pyridazine ring is endowed with unique physicochemical properties that make it an attractive heterocycle for drug design. It is frequently deployed as a less lipophilic substitute for the ubiquitous phenyl ring, which significantly improves aqueous solubility and lowers the overall logP of the final drug candidate[3].

  • The C3 Boc-Carbamate: The 3-aminopyridazine motif is a critical pharmacophoric element found in several FDA-approved drugs, including the allosteric tyrosine kinase 2 (TYK2) inhibitor deucravacitinib[3]. The Boc group provides robust steric and electronic protection of this amine during upstream synthesis, preventing unwanted nucleophilic attack or oxidation.

  • The C5 Formyl Group: The aldehyde acts as an electrophilic handle. It allows medicinal chemists to rapidly explore structure-activity relationships (SAR) at the C5 position through late-stage functionalization, avoiding the need to build the pyridazine ring from scratch for every derivative.

Molecular Recognition Logic in Kinase Inhibitors

Pyridazine derivatives are heavily utilized in the development of kinase inhibitors. They function primarily by binding to the ATP recognition pocket of the target kinase[4]. The adjacent nitrogen atoms (N1 and N2) of the pyridazine core act as potent hydrogen-bond acceptors, engaging directly with the backbone residues of the kinase hinge region[3]. Furthermore, the 3-aminopyridazine core is the direct precursor to the imidazo[1,2-b]pyridazine ring system, a privileged scaffold featured in multi-targeted tyrosine kinase inhibitors like ponatinib[5].

G Kinase Kinase ATP-Binding Pocket Hinge Hinge Region Backbone Kinase->Hinge C5_Sub C5 Functionalization Kinase->C5_Sub Hydrophobic / Solvent Channel Exposure Pyridazine Pyridazine Core (N1/N2) Hinge->Pyridazine H-Bond Acceptor Interaction C3_Amine C3 Exocyclic Amine Hinge->C3_Amine H-Bond Donor Interaction

Molecular recognition logic of 3-aminopyridazine derivatives in kinase ATP pockets.

Experimental Workflows: A Self-Validating System

To transform this building block into a viable drug candidate, two primary synthetic operations are typically required: functionalization of the C5-formyl group, followed by the unmasking of the C3-amine.

G A tert-Butyl (5-formylpyridazin-3-yl)carbamate B Reductive Amination A->B NaBH(OAc)3, Amines C Wittig Olefination A->C Phosphonium Ylides D Boc Deprotection B->D TFA/DCM C->D TFA/DCM E Kinase Inhibitor Scaffolds D->E Cyclization / Diversification

Synthetic workflow for derivatizing tert-Butyl (5-formylpyridazin-3-yl)carbamate.

Protocol 1: Chemoselective Reductive Amination at C5

This protocol details the coupling of the C5-aldehyde with a primary or secondary amine to generate a new carbon-nitrogen bond.

Step 1: Imine/Iminium Formation

  • Action: Dissolve tert-butyl (5-formylpyridazin-3-yl)carbamate (1.0 eq) and the target amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq). Stir at room temperature for 2 hours.

  • Causality: DCE is selected over dichloromethane (DCM) due to its slightly higher boiling point, which allows for gentle heating if the reacting amine is sterically hindered. Acetic acid acts as a Brønsted acid catalyst; it protonates the C5-formyl oxygen, increasing the electrophilicity of the carbonyl carbon without fully protonating the nucleophilic amine, thus driving the equilibrium toward the imine intermediate.

Step 2: Hydride Reduction

  • Action: Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise to the stirring solution.

  • Causality: NaBH(OAc)3 is a highly chemoselective reducing agent. Unlike sodium borohydride (NaBH4), which would prematurely reduce the unreacted aldehyde directly to a hydroxymethyl byproduct, NaBH(OAc)3 selectively reduces the more electrophilic iminium ion. Portion-wise addition prevents thermal spikes.

Step 3: Quench and Isolation

  • Action: Quench the reaction with saturated aqueous NaHCO3 and extract with ethyl acetate.

  • Causality: The mildly basic NaHCO3 neutralizes the acetic acid catalyst and safely hydrolyzes any unreacted hydride species. Ethyl acetate efficiently partitions the newly formed amine into the organic layer while leaving polar borate salts in the aqueous phase.

Protocol 2: Acid-Mediated Boc Deprotection at C3

Once the C5 position is functionalized, the C3-amine must be unmasked to allow for final hinge-binding interactions or further cyclization into an imidazo[1,2-b]pyridazine scaffold[5].

Step 1: Acidification

  • Action: Dissolve the purified C5-alkylated intermediate in anhydrous DCM and cool to 0 °C. Slowly add trifluoroacetic acid (TFA) to achieve a 20% v/v solution.

  • Causality: The Boc group is highly stable to nucleophiles but labile to strong acids. Cooling to 0 °C before TFA addition mitigates the risk of exothermic degradation of the newly formed C5-amine. TFA protonates the carbamate oxygen, initiating the elimination of gaseous isobutylene and carbon dioxide.

Step 2: Cleavage and Concentration

  • Action: Remove the cooling bath, stir for 2 hours at room temperature, and concentrate under reduced pressure.

  • Causality: Allowing the reaction to reach room temperature ensures complete deprotection. Evaporating the volatile TFA and DCM drives the reaction equilibrium forward by physically removing the isobutylene and CO2 byproducts, leaving the product as a stable TFA salt.

Step 3: Free-Basing via Ion-Exchange

  • Action: Dissolve the crude residue in a minimal amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21).

  • Causality: The resin neutralizes the TFA salt without requiring an aqueous basic workup. This is critical because deprotected 3-aminopyridazines are often highly polar and water-soluble; an aqueous workup would result in severe product loss to the aqueous layer.

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of tert-Butyl (5-formylpyridazin-3-yl)carbamate

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tert-butyl (5-formylpyridazin-3-yl)carbamate. As a molecule of interest in medicinal chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tert-butyl (5-formylpyridazin-3-yl)carbamate. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural characterization by NMR is paramount. This document is intended for researchers, scientists, and professionals in the field who require a comprehensive reference for the spectral features of this compound. While direct experimental data for this specific molecule is not widely published, this guide will provide a robust, predictive analysis based on established principles of NMR spectroscopy and extensive data from analogous structures reported in the literature.

Molecular Structure and NMR-Active Nuclei

The structure of tert-butyl (5-formylpyridazin-3-yl)carbamate contains several key functional groups that will give rise to distinct signals in both ¹H and ¹³C NMR spectra. The primary NMR-active nuclei are ¹H and ¹³C. The numbering convention used for the pyridazine ring in this guide is as follows:

Figure 1. Chemical structure of tert-butyl (5-formylpyridazin-3-yl)carbamate.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyridazine ring, the formyl group, the NH of the carbamate, and the tert-butyl group. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in Table 1 and discussed in detail below. The spectrum is predicted assuming a deuterated chloroform (CDCl₃) solvent, a common choice for organic molecules.[1]

Table 1: Predicted ¹H NMR Spectral Data for tert-Butyl (5-formylpyridazin-3-yl)carbamate in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-4~ 9.2 - 9.4Doublet~ 2.0 - 2.5The formyl group at C-5 and the nitrogen at position 2 will strongly deshield this proton. It will be coupled to H-6.
H-6~ 8.8 - 9.0Doublet~ 2.0 - 2.5The carbamate group at C-3 and the adjacent nitrogen at position 1 will deshield this proton. It will be coupled to H-4.
CHO~ 10.1 - 10.3SingletN/AAldehydic protons typically resonate at very high chemical shifts.
NH~ 8.0 - 8.5Singlet (broad)N/AThe chemical shift of NH protons can be variable and concentration-dependent. The signal is often broad due to quadrupole broadening and exchange.
C(CH₃)₃~ 1.5 - 1.6SingletN/AThe nine equivalent protons of the tert-butyl group will produce a single, intense signal.[2]
Discussion of Predicted ¹H Chemical Shifts and Multiplicities
  • Pyridazine Ring Protons (H-4 and H-6): Protons on pyridazine rings are typically found in the aromatic region (7.0-9.0 ppm).[3] The presence of two electron-withdrawing nitrogen atoms in the ring leads to a general downfield shift compared to benzene. In this molecule, the formyl group at C-5 is a strong electron-withdrawing group, which will significantly deshield the adjacent H-4 proton, pushing its chemical shift to a higher value. Similarly, the carbamate group at C-3 will influence H-4 and H-6. The coupling between H-4 and H-6 is expected to be a meta-coupling, which is typically small (2-3 Hz) in six-membered aromatic rings.

  • Formyl Proton (CHO): The proton of the aldehyde group is highly deshielded due to the anisotropic effect of the carbonyl double bond and the electronegativity of the oxygen atom. Its signal is expected to be a sharp singlet in the range of 10.1-10.3 ppm.

  • Carbamate Proton (NH): The chemical shift of the NH proton of a carbamate can vary depending on the solvent, temperature, and concentration. It is expected to appear as a broad singlet due to proton exchange and quadrupolar coupling with the adjacent nitrogen.

  • tert-Butyl Protons (C(CH₃)₃): The nine protons of the tert-butyl group are chemically and magnetically equivalent, resulting in a single, sharp, and highly integrated signal at approximately 1.5-1.6 ppm.[2] This signal is a characteristic feature of the tert-butoxycarbonyl (Boc) protecting group.[4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. With broadband proton decoupling, each unique carbon atom will appear as a single line. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for tert-Butyl (5-formylpyridazin-3-yl)carbamate in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-3~ 155 - 158Attached to the electronegative nitrogen of the carbamate and within the pyridazine ring.
C-4~ 125 - 128Aromatic carbon adjacent to the formyl-substituted carbon.
C-5~ 140 - 143Aromatic carbon bearing the electron-withdrawing formyl group.
C-6~ 150 - 153Aromatic carbon adjacent to two nitrogen atoms.
C=O (formyl)~ 190 - 193Characteristic chemical shift for an aldehyde carbonyl carbon.
C=O (carbamate)~ 152 - 154Typical chemical shift for a carbamate carbonyl carbon.[5]
C(CH₃)₃~ 81 - 83Quaternary carbon of the tert-butyl group.[2]
C(CH₃)₃~ 28 - 29Methyl carbons of the tert-butyl group.[2]
Discussion of Predicted ¹³C Chemical Shifts
  • Pyridazine Ring Carbons (C-3, C-4, C-5, C-6): The chemical shifts of the pyridazine ring carbons are influenced by the two nitrogen atoms and the substituents. The carbons adjacent to the nitrogen atoms (C-3 and C-6) will be shifted downfield. The formyl group at C-5 will cause a downfield shift for C-5 and an upfield shift for the ortho carbon (C-4 and C-6) relative to an unsubstituted pyridazine. The carbamate at C-3 will also influence the chemical shifts of the ring carbons.

  • Carbonyl Carbons (C=O): The two carbonyl carbons will have distinct chemical shifts. The formyl carbonyl carbon is expected to be significantly downfield, in the typical range for aldehydes. The carbamate carbonyl carbon will appear at a lower chemical shift, consistent with other carbamate compounds.[5]

  • tert-Butyl Carbons (C(CH₃)₃): The quaternary carbon of the tert-butyl group is expected around 81-83 ppm, and the three equivalent methyl carbons will give a strong signal around 28-29 ppm.[2]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for tert-butyl (5-formylpyridazin-3-yl)carbamate, the following experimental protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). CDCl₃ is a good starting point for many organic molecules. If solubility is an issue, DMSO-d₆ can be used, but be aware that solvent signals will shift.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. Modern NMR instruments can also reference the residual solvent peak.[6]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

      • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

      • Acquisition Time (AQ): 2-4 seconds.

      • Relaxation Delay (D1): 1-2 seconds.

      • Spectral Width (SW): 0-12 ppm.

    • ¹³C NMR:

      • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).

      • Number of Scans (NS): 1024 to 4096 scans, due to the lower natural abundance of ¹³C.

      • Acquisition Time (AQ): 1-2 seconds.

      • Relaxation Delay (D1): 2 seconds.

      • Spectral Width (SW): 0-220 ppm.

  • 2D NMR Experiments (for structural confirmation):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly between H-4 and H-6.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the connectivity of the different functional groups.

Figure 2. Key predicted HMBC correlations for structural confirmation.

Data Interpretation and Structural Verification

The acquired NMR spectra should be processed (Fourier transformation, phase correction, and baseline correction) and analyzed. The predicted chemical shifts, multiplicities, and integration values from the ¹H NMR spectrum, along with the chemical shifts from the ¹³C NMR spectrum, should be compared with the experimental data.

The structural assignment can be definitively confirmed using 2D NMR data. For instance, in the HMBC spectrum, a correlation between the formyl proton (CHO) and C-5 of the pyridazine ring would confirm the position of the formyl group. Similarly, correlations between the NH proton and both the carbamate carbonyl carbon and C-3 of the pyridazine ring would verify the carbamate linkage.

Conclusion

This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of tert-butyl (5-formylpyridazin-3-yl)carbamate. By understanding the expected spectral features, researchers can more efficiently and accurately characterize this molecule, confirm its synthesis, and assess its purity. The provided experimental protocol offers a solid foundation for acquiring high-quality NMR data, which is essential for unambiguous structural elucidation in drug discovery and development.

References

  • Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-977.
  • Tori, K., & Ogata, M. (1963). Pyridazines. IX. Proton Magnetic Resonance Studies of Pyridazine, Pyrazine, and Substituted Pyridazines. Chemical and Pharmaceutical Bulletin, 11(11), 1381-1387.
  • Tsujimoto, T., et al. (1979). Studies on 13C magnetic resonance spectroscopy. XIII. 13C and 1H NMR of 4-substituted pyridazine and 2-substituted pyrazine derivatives. Chemical and Pharmaceutical Bulletin, 27(1), 1169-1178.
  • McNab, H. (1983). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1203-1207.
  • Dudek, G. O., & Dudek, E. P. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402.
  • Dudek, G. O., & Dudek, E. P. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. PubMed.
  • Rayner, P. J., et al. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 59(12), 1187-1196.
  • Supporting Information for publications, which often contain detailed NMR data.
  • Rayner, P. J., et al. (2021). Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. White Rose Research Online.
  • Barlin, G. B., & Brown, W. V. (1979). 1H N.M.R. Studies of Protonation in Pyridazin-3 (2H)-one and 6-Hydroxypyridazin-3 (2H)-one. Australian Journal of Chemistry, 32(10), 2297-2301.
  • Barlin, G. B., & Brown, W. V. (1979). 1H N.M.R. Studies of Protonation in Pyridazin-3 (2H)-one and 6-Hydroxypyridazin-3 (2H)-one. Australian Journal of Chemistry.
  • Supporting Information for various chemical publications often provide detailed characterization data for tert-butyl carbamates. (This is a general reference as a specific document for the target molecule was not found).
  • Supporting Information for various chemical public
  • ChemicalBook entry for tert-Butyl carbam
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.
  • General information on NMR experimental procedures found in various patents and public
  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Combination of 1H and 13C NMR Spectroscopy. Thieme.
  • tert-Butyl N-{[5-(5-oxohexanamido)
  • Interpretation of NMR-Spectra. University of Potsdam.
  • How to read NMR spectra from the basics (chemical shift, integration r
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • tert-butyl N-(6-methylpiperidin-3-yl)
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: Standard Protocol for Reductive Amination of tert-Butyl (5-formylpyridazin-3-yl)carbamate

Introduction & Scientific Context The synthesis of highly functionalized heteroaryl amines is a cornerstone of modern drug discovery. Pyridazine scaffolds, in particular, are frequently deployed as bioisosteres for pheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The synthesis of highly functionalized heteroaryl amines is a cornerstone of modern drug discovery. Pyridazine scaffolds, in particular, are frequently deployed as bioisosteres for phenyl rings or as critical hydrogen-bonding networks in kinase inhibitors and neurological therapeutics[1].

This application note details a highly optimized, scalable protocol for the direct reductive amination of tert-Butyl (5-formylpyridazin-3-yl)carbamate . The substrate presents a unique synthetic challenge: it contains an electron-deficient, basic heteroaryl ring paired with an acid-sensitive tert-butyloxycarbonyl (Boc) protecting group. Striking the right balance—activating the aldehyde for imine formation without inadvertently cleaving the Boc group or over-reducing the aldehyde—requires precise control over the reagent selection, solvent, and pH.

Mechanistic Insights & Causality

The transformation of an aldehyde to an amine via reductive amination proceeds through a transient imine or iminium intermediate. For this specific substrate, the choice of reducing agent is the most critical parameter.

Historically, the utilized sodium cyanoborohydride (NaBH3CN)[2]. However, NaBH3CN requires a strictly maintained acidic pH (3–4) to function efficiently, which risks premature Boc deprotection. Furthermore, it generates highly toxic hydrogen cyanide (HCN) gas during aqueous workup[3].

To circumvent these issues, this protocol utilizes Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) . As established by, STAB is a mild, highly chemoselective hydride donor that preferentially reduces protonated iminium ions over unreacted aldehydes[4].

Causality behind condition selection:

  • Solvent (1,2-Dichloroethane, DCE): DCE provides optimal solubility for STAB and facilitates significantly faster reaction kinetics compared to THF or methanol[5].

  • Additive (Acetic Acid, AcOH): The electron-deficient nature of the pyridazine ring decelerates the initial nucleophilic attack of the amine. Adding 1.0 equivalent of AcOH accelerates the dehydration of the hemiaminal into the highly electrophilic iminium ion without lowering the pH enough to cleave the Boc group[5].

  • Temperature Control: Adding STAB at 0 °C mitigates the exothermic nature of the hydride transfer, suppressing the direct reduction of the aldehyde to the corresponding alcohol byproduct.

Mechanism Aldehyde tert-Butyl (5-formylpyridazin-3-yl)carbamate Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine (DCE, RT) Alcohol Alcohol Byproduct (Direct Reduction) Aldehyde->Alcohol NaBH(OAc)3 (Slow Side Reaction) Amine 1° or 2° Amine Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (AcOH cat.) Product Boc-Protected Alkylamine Product Iminium->Product NaBH(OAc)3 (Fast Hydride Transfer)

Mechanistic pathway of STAB-mediated reductive amination and chemoselectivity.

Quantitative Data & Optimization

The following table summarizes the optimization data for the reductive amination of tert-Butyl (5-formylpyridazin-3-yl)carbamate with a standard secondary amine (e.g., morpholine).

Reducing AgentSolventAdditiveTimeYield (%)Mechanistic Observation
NaBHngcontent-ng-c2822837209="" class="ng-star-inserted">4 (1.5 eq)MeOHNone2 h< 20%Non-selective; major aldehyde reduction to alcohol.
NaBH3CN (1.5 eq)MeOHAcOH (pH 5)12 h65%Sluggish kinetics; toxic byproducts during workup[3].
NaBH(OAc)3 (1.5 eq)THFNone16 h78%Incomplete conversion due to poor STAB solubility.
NaBH(OAc)3 (1.5 eq)DCENone6 h85%Clean conversion; standard baseline conditions.
NaBH(OAc)3 (1.5 eq) DCE AcOH (1.0 eq) 4 h > 92% Optimal; rapid iminium formation, no Boc cleavage[4].

Materials & Equipment

  • Substrate: tert-Butyl (5-formylpyridazin-3-yl)carbamate (CAS: 2407462-02-4)[6]

  • Reagents: Primary or secondary amine (1.1 eq), Sodium triacetoxyborohydride (STAB, 95% purity, 1.5 eq), Glacial acetic acid (AcOH, 1.0 eq), N,N-Diisopropylethylamine (DIPEA) (if amine is a hydrochloride salt).

  • Solvents: 1,2-Dichloroethane (DCE, anhydrous), Dichloromethane (DCM), Saturated aqueous NaHCO3, Brine.

  • Equipment: Magnetic stirrer, ice bath, argon/nitrogen balloon, LC-MS or TLC for reaction monitoring.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Analytical checkpoints are embedded to ensure the reaction trajectory is correct before proceeding to irreversible steps.

ExpWorkflow Step1 Step 1: Reagent Mixing Combine Aldehyde (1.0 eq), Amine (1.1 eq), and DCE at 0-25 °C Step2 Step 2: Imine Formation Stir for 30-60 min (Add 1.0 eq AcOH if amine is deactivated) Step1->Step2 Step3 Step 3: Reduction Add NaBH(OAc)3 (1.5 eq) in portions Stir for 2-12 h at RT Step2->Step3 Step4 Step 4: Quenching Add sat. aq. NaHCO3 (Neutralize AcOH and decompose STAB) Step3->Step4 Step5 Step 5: Extraction & Wash Extract with DCM, Wash with Brine, Dry over Na2SO4 Step4->Step5 Step6 Step 6: Purification Flash Chromatography (Silica gel, EtOAc/Hexanes or DCM/MeOH) Step5->Step6

Step-by-step experimental workflow for the reductive amination protocol.

Phase 1: Imine Pre-Formation
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Argon or N2).

  • Dissolution: Dissolve tert-Butyl (5-formylpyridazin-3-yl)carbamate (1.0 equivalent) in anhydrous DCE (approx. 0.2 M concentration).

  • Amine Addition: Add the primary or secondary amine (1.1 equivalents). Note: If the amine is supplied as a hydrochloride salt, add DIPEA (1.1 equivalents) to free-base the amine in situ.

  • Acid Catalysis: Add glacial acetic acid (1.0 equivalent) dropwise.

  • Pre-Stirring: Stir the mixture at room temperature (20–25 °C) for 30 to 60 minutes. This pre-stirring allows the equilibrium to shift toward the imine/iminium intermediate, maximizing yield.

Phase 2: Hydride Reduction
  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Hydride Addition: Add Sodium triacetoxyborohydride (STAB, 1.5 equivalents) portion-wise over 5 minutes to control the mild exotherm.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours depending on the steric bulk of the amine.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute with 100 µL DCM, and quench with 100 µL sat. NaHCO3. Analyze the organic layer via LC-MS or TLC.

    • Success Criteria: Disappearance of the aldehyde peak (UV active) and appearance of the product mass[M+H]^+^. If unreacted aldehyde remains, add an additional 0.5 eq of STAB and stir for 2 more hours.

Phase 3: Workup & Purification
  • Quenching: Once complete, cool the flask to 0 °C and carefully add saturated aqueous NaHCO3 (equal volume to DCE). Causality: This neutralizes the AcOH (preventing Boc cleavage during concentration) and safely decomposes unreacted STAB, releasing H2 gas in a controlled manner.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 15 mL).

  • Washing: Wash the combined organic layers with brine to remove residual water and salts.

  • Drying: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography. Use a gradient of EtOAc/Hexanes for non-polar products, or DCM/MeOH (containing 1% NH4OH) for highly polar basic amines.

Troubleshooting & Field-Proven Insights

  • Over-Alkylation (Tertiary Amine Formation): When using primary amines, dialkylation can occur. To prevent this, increase the primary amine stoichiometry to 1.5–2.0 equivalents or use a strictly stepwise indirect reductive amination (isolating the imine before reduction)[5].

  • Boc Deprotection: If the product mass shows[M-100] (loss of Boc), the reaction was likely too acidic. Ensure that no strong acids (like TFA or HCl) are introduced and that the NaHCO3 quench is thorough.

  • Aldehyde Reduction: If the primary byproduct is tert-butyl (5-(hydroxymethyl)pyridazin-3-yl)carbamate[6], the imine formation step was incomplete before STAB addition. Increase the pre-stirring time (Step 5) and ensure the amine is fully free-based.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry, 1996, 61(11), 3849–3862. (Abdel-Magid, A. F. et al.) URL:[Link]

  • The Cyanohydridoborate Anion as a Selective Reducing Agent (The Borch Reduction) Source: Journal of the American Chemical Society, 1971, 93(12), 2897–2904. (Borch, R. F. et al.) URL:[Link]

  • Effects of Heterocycles on Biologically Relevant Molecules Source: eGrove, University of Mississippi (2020). URL:[Link]

Sources

Application

Application Note: Condensation Reactions of tert-Butyl (5-formylpyridazin-3-yl)carbamate with Primary Amines

Introduction and Scope Pyridazines are privileged scaffolds in medicinal chemistry, frequently utilized for their favorable physicochemical properties, metabolic stability, and ability to engage in key hydrogen-bonding i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

Pyridazines are privileged scaffolds in medicinal chemistry, frequently utilized for their favorable physicochemical properties, metabolic stability, and ability to engage in key hydrogen-bonding interactions within biological targets. The building block tert-Butyl (5-formylpyridazin-3-yl)carbamate (CAS: 2407462-02-4)[1] is particularly valuable in drug discovery. The presence of the bulky tert-butyloxycarbonyl (Boc) group protects the amine at the C3 position, directing synthetic focus exclusively to the highly electrophilic C5 formyl group.

This application note details the optimized, field-proven methodologies for the condensation of this specific aldehyde with primary amines to form secondary amines via reductive amination.

Mechanistic Insights and Causality

The transformation of the C5 formyl group into a secondary amine is a tandem process involving condensation followed by reduction. Understanding the causality behind reagent selection is critical for preventing side reactions such as over-alkylation or premature reduction of the starting material.

  • Imine Formation (Condensation) : The primary amine nucleophilically attacks the C5 aldehyde to form a hemiaminal intermediate. Under weakly acidic conditions (e.g., via the addition of glacial acetic acid), the hemiaminal is protonated and undergoes rapid dehydration to form an electrophilic iminium ion.

  • Selective Reduction : The choice of reducing agent dictates the success of the reaction. is the gold standard for this transformation[2]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride core. This causality ensures that STAB remains largely unreactive toward the starting aldehyde but is highly reactive toward the more electrophilic iminium species[3].

  • Alternative Reagents : While is also a highly selective reducing agent[4], STAB is preferred due to its lower toxicity profile (no generation of highly toxic HCN gas upon quenching) and superior kinetics in direct reductive aminations[2].

Reaction Pathway Visualization

G A tert-Butyl (5-formylpyridazin-3-yl)carbamate (Aldehyde) B Primary Amine (R-NH2) C Hemiaminal Intermediate D Imine / Iminium Intermediate C->D -H2O (Dehydration) E Secondary Amine Product (Reductive Amination) D->E NaBH(OAc)3 (Reduction) AB AB AB->C Addition (Weak Acid Cat.)

Reaction pathway for the reductive amination of tert-Butyl (5-formylpyridazin-3-yl)carbamate.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure reproducibility and high yields.

Protocol A: Direct Reductive Amination (For Moderately Hindered and Aromatic Amines)

This is the standard protocol utilizing STAB, optimized for amines that do not suffer from over-alkylation[2].

Scale: 1.0 mmol

  • Preparation : In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve tert-Butyl (5-formylpyridazin-3-yl)carbamate (223 mg, 1.0 mmol) and the primary amine (1.05 mmol) in anhydrous 1,2-Dichloroethane (DCE) (10 mL).

  • Acid Catalysis : Add glacial acetic acid (60 µL, ~1.0 mmol). Note: This is strictly required for weakly nucleophilic anilines to drive iminium formation.

  • Pre-Stir : Stir the mixture at room temperature for 30 minutes under an inert atmosphere (N2 or Ar) to allow the iminium equilibrium to establish.

  • Reduction : Add Sodium Triacetoxyborohydride (STAB) (318 mg, 1.5 mmol) portion-wise over 5 minutes to prevent sudden exotherms.

  • In-Process Validation : After 4 hours, aliquot 10 µL of the reaction mixture, quench into 100 µL of saturated aqueous NaHCO3, extract with 200 µL Ethyl Acetate, and analyze via LC-MS. The reaction is validated as complete when the aldehyde peak (m/z 224 [M+H]+) is entirely replaced by the secondary amine product mass.

  • Quenching : Once validated, quench the bulk reaction by slowly adding saturated aqueous NaHCO3 (15 mL). Stir vigorously for 20 minutes to decompose unreacted STAB and neutralize the acetic acid.

  • Workup : Extract the aqueous layer with Dichloromethane (3 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc or DCM/MeOH gradient) to afford the pure secondary amine.

Protocol B: Stepwise Reductive Amination (For Unhindered Aliphatic Amines)

Unhindered primary amines (e.g., methylamine, ethylamine) are prone to over-alkylation (dialkylation) under direct conditions[2]. This stepwise protocol isolates the imine formation before reduction.

Scale: 1.0 mmol

  • Imine Formation : Dissolve the aldehyde (223 mg, 1.0 mmol) and the unhindered primary amine (1.0 mmol) in anhydrous Methanol (10 mL). Stir at room temperature for 2-3 hours.

  • Validation : Analyze an aliquot via 1H-NMR or LC-MS to confirm >95% conversion to the imine.

  • Reduction : Cool the flask to 0 °C using an ice bath. Carefully add Sodium Borohydride (NaBH4) (38 mg, 1.0 mmol) portion-wise.

  • Completion : Stir for 30 minutes at 0 °C, then allow warming to room temperature.

  • Workup : Quench with water (10 mL), evaporate the methanol in vacuo, and extract the aqueous residue with Ethyl Acetate (3 x 15 mL). Dry and purify as described in Protocol A.

Quantitative Data and Substrate Scope

The following table summarizes the expected outcomes and optimal conditions for reacting tert-Butyl (5-formylpyridazin-3-yl)carbamate with various classes of primary amines based on established literature precedents[2].

Amine ClassExample SubstrateRecommended ProtocolReagents & SolventExpected Yield (%)
Unhindered Aliphatic MethylamineProtocol B (Stepwise)1) MeOH, 2) NaBH485 - 95
Moderately Hindered IsopropylamineProtocol A (Direct)STAB, DCE80 - 90
Aromatic (Anilines) AnilineProtocol A (Direct)STAB, DCE, AcOH75 - 85
Weakly Nucleophilic 2-AminopyridineModified Stepwise1) Ti(OPr-i)4, 2) NaBH460 - 75

Troubleshooting and Field-Proven Insights

  • Issue: Significant Direct Reduction to Alcohol

    • Causality: The reducing agent is acting on the aldehyde faster than the imine can form.

    • Solution: Ensure the amine and aldehyde are pre-stirred for at least 30 minutes before adding STAB. If the issue persists, switch to the stepwise method (Protocol B) to guarantee complete imine formation prior to the introduction of any hydride source.

  • Issue: Poor Conversion with Sterically Hindered Amines

    • Causality: The bulky tert-butyl carbamate group on the pyridazine ring can create steric clashes with highly hindered primary amines (e.g., tert-butylamine), shifting the equilibrium away from the imine.

    • Solution: Add a dehydrating agent such as activated 3Å molecular sieves or Titanium(IV) isopropoxide (Ti(OPr-i)4) to forcefully drive the condensation by removing water from the system.

  • Issue: Formation of Tertiary Amines (Over-alkylation)

    • Causality: The newly formed secondary amine is nucleophilic enough to react with a second equivalent of the starting aldehyde[2].

    • Solution: Strictly control stoichiometry (use a slight excess of the primary amine, 1.05 to 1.1 equiv) and utilize Protocol B.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (1996) URL: [Link]

  • Title: Cyanohydridoborate anion as a selective reducing agent Source: Journal of the American Chemical Society (1971) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during Boc deprotection of pyridazine carbamates

Technical Support Center: Troubleshooting Boc Deprotection of Pyridazine Carbamates Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Boc Deprotection of Pyridazine Carbamates

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group from pyridazine scaffolds. While Boc deprotection is a fundamental transformation in organic synthesis, the unique electronic and structural properties of the 1,2-diazine (pyridazine) ring introduce specific complications, ranging from incomplete cleavage to electrophilic side reactions.

This guide provides mechanistic insights, diagnostic FAQs, and self-validating protocols to ensure high-fidelity deprotection of your pyridazine carbamates.

Part 1: Mechanistic Overview & Diagnostic FAQs

The cleavage of a Boc group using strong acids (e.g., Trifluoroacetic acid [TFA] or HCl) generates a highly reactive tert-butyl cation intermediate[1]. If this electrophile is not immediately intercepted by a scavenger, it will seek out nucleophilic centers within your molecule, leading to irreversible alkylation[2].

Mechanism A N-Boc Pyridazine Carbamate B Acidic Cleavage (TFA or HCl) A->B C tert-Butyl Cation Intermediate B->C Generates D Desired Pyridazine Amine B->D Deprotects E Side Reaction: Alkylation (+56 Da) C->E No Scavenger F Scavenger Trapping (e.g., TIS, Thioanisole) C->F With Scavenger

Mechanistic pathway of Boc deprotection and tert-butyl cation trapping.

Frequently Asked Questions

Q1: Why am I observing a +56 Da mass addition to my pyridazine compound after Boc deprotection? A1: This mass increase is the characteristic signature of tert-butylation[2]. During acidic cleavage, the generated tert-butyl cation acts as a potent electrophile. While the pyridazine core itself is electron-deficient and generally resists Friedel-Crafts alkylation, any exocyclic nucleophiles (e.g., amines, thiols, or electron-rich aromatic substituents) are prime targets. To prevent this, you must incorporate a scavenger cocktail (such as triisopropylsilane[TIS] or thioanisole) into your deprotection reagent to competitively trap the carbocation[2].

Q2: My Boc deprotection is incomplete even after 4 hours in 20% TFA/DCM. Why is the pyridazine carbamate so resistant? A2: The causality lies in the basicity of the pyridazine ring (pKa ~2.3). In acidic media, the pyridazine nitrogens rapidly protonate. This localized positive charge electrostatically repels further protonation at the adjacent carbamate oxygen—a necessary first step for Boc fragmentation. To overcome this thermodynamic barrier, you must increase the acid concentration (e.g., moving to 90-95% TFA or using 4M HCl in dioxane) to force the equilibrium toward the doubly protonated transition state.

Q3: Harsh acids (TFA/HCl) are causing ring opening or degradation of my complex pyridazine derivative. Are there milder alternatives? A3: Yes. When Brønsted acids cause substrate degradation, Lewis acid-mediated deprotection is the authoritative alternative. Trimethylsilyl iodide (TMSI) can cleave Boc groups rapidly under mild conditions[3]. The mechanism involves the silylation of the carbonyl oxygen followed by the elimination of tert-butyl iodide, completely bypassing the generation of the highly reactive tert-butyl cation and the need for harsh acidic environments[4].

Part 2: Quantitative Scavenger Selection

Selecting the right scavenger is a function of your substrate's specific vulnerabilities. The table below summarizes field-proven scavenger cocktails and their quantitative efficacy profiles.

Scavenger CocktailComposition Ratio (v/v)Primary Function & Target SubstratesRelative Efficiency vs. Alkylation
Standard Cleavage TFA / TIS / H₂O (95:2.5:2.5)General purpose. TIS acts as a hydride donor to quench the t-Bu cation.High
Reagent K TFA / Thioanisole / EDT / Phenol / H₂O (82.5:5:2.5:5:5)Highly nucleophilic substrates. EDT prevents S-alkylation; Phenol protects aromatic rings.Very High
Neat Acid 100% TFARelies solely on the volatility of isobutylene gas.Low (High risk of side reactions)

Part 3: Troubleshooting Workflow & Experimental Protocols

Workflow Start Boc Deprotection Issue Identified Incomplete Incomplete Cleavage Start->Incomplete Alkylation tert-Butylation (+56 Da) Start->Alkylation Degradation Substrate Degradation Start->Degradation Sol1 Increase Acid Conc. (e.g., 95% TFA) Incomplete->Sol1 Sol3 Use Mild Lewis Acid (TMSI in MeCN) Incomplete->Sol3 If acid-sensitive Sol2 Add Scavenger Cocktail (TIS / H2O / Phenol) Alkylation->Sol2 Degradation->Sol3

Troubleshooting decision matrix for pyridazine Boc deprotection.

Protocol A: Standard TFA Deprotection with Scavenger (Self-Validating)

Use this protocol when the pyridazine core is stable to acid, but exocyclic nucleophiles are prone to alkylation.

  • Preparation: Dissolve the N-Boc pyridazine compound in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Scavenger Addition: Add Triisopropylsilane (TIS) and deionized water so that the final cleavage cocktail will represent a 95:2.5:2.5 ratio of TFA:TIS:H₂O.

  • Acidification: Cool the flask to 0 °C. Slowly add neat TFA dropwise to achieve the desired ratio.

  • Reaction: Remove the ice bath and stir at room temperature for 1–2 hours.

  • Validation Check: Sample 5 µL of the reaction, dilute in acetonitrile, and analyze via LC-MS. Self-Validation: You should observe the complete disappearance of the starting material mass and the appearance of the[M+H - 100] peak (loss of Boc). If a[M+H - 100 + 56] peak is observed, the scavenger concentration must be increased.

  • Work-up: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA.

Protocol B: Mild TMSI-Mediated Deprotection[4]

Use this protocol for highly complex, acid-sensitive pyridazine derivatives where TFA causes degradation.

  • Preparation: Dissolve the N-Boc pyridazine in anhydrous acetonitrile (MeCN) or DCM (0.1 M) under an inert argon atmosphere.

  • Activation: Cool the solution to 0 °C.

  • Reagent Addition: Add Trimethylsilyl iodide (TMSI) (1.2 to 1.5 equivalents) dropwise. The solution may turn slightly yellow.

  • Reaction: Stir at 0 °C for 30 minutes. The reaction proceeds via a silyl ester intermediate[3].

  • Quench & Decarboxylation: Add anhydrous methanol (10 equivalents). Methanolysis of the silyl ester triggers spontaneous decarboxylation, yielding the free amine[3].

  • Validation Check: Analyze via TLC or LC-MS. Self-Validation: The intermediate silyl carbamate will rapidly convert to the free amine upon methanol addition. Ensure no starting material remains.

  • Work-up: Concentrate the mixture. If iodine color persists, wash the organic layer with a mild aqueous sodium thiosulfate solution.

References

  • Wikipedia Contributors. "tert-Butyloxycarbonyl protecting group." Wikipedia, The Free Encyclopedia. URL: [Link]

  • ACS GCI Pharmaceutical Roundtable. "BOC Deprotection." Reagent Guides. URL: [Link]

  • The Journal of Organic Chemistry. "N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds." ACS Publications. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Boc vs. Fmoc Protecting Group Strategies for 5-Formylpyridazin-3-amine Derivatives: A Comparative Guide

Executive Summary The synthesis and functionalization of highly decorated heterocycles, such as 5-formylpyridazin-3-amine derivatives, present unique chemoselectivity challenges for drug development professionals. This b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis and functionalization of highly decorated heterocycles, such as 5-formylpyridazin-3-amine derivatives, present unique chemoselectivity challenges for drug development professionals. This bifunctional scaffold contains both a poorly nucleophilic amine and a highly reactive, electrophilic aldehyde. Selecting the correct amine protecting group is critical to preventing unwanted side reactions during downstream cross-coupling or condensation workflows.

This guide objectively compares the Boc (tert-Butyloxycarbonyl) and Fmoc (Fluorenylmethyloxycarbonyl) protection strategies. Based on mechanistic causality and experimental validation, the Boc strategy is definitively superior for this specific scaffold. While Fmoc deprotection relies on secondary amines (like piperidine) that destructively condense with the free 5-formyl group, the acidic conditions used for Boc deprotection leave the aldehyde entirely intact.

Structural Analysis & Chemical Causality

To understand why standard protection protocols often fail on 5-formylpyridazin-3-amine, we must analyze the electronic environment of the molecule.

The Nucleophilicity Deficit of the C3-Amine

The pyridazine ring is a highly electron-deficient diazine. The two adjacent nitrogen atoms exert a strong inductive and mesomeric electron-withdrawing effect, which severely depletes the electron density of the exocyclic C3-amine. This makes the amine exceptionally poor at acting as a nucleophile[1]. Standard protection conditions (e.g., Boc₂O with Triethylamine, or Fmoc-Cl with DIPEA) typically result in unreacted starting material or dismal yields (<10%)[2]. To overcome this, hyper-activation of the electrophilic protecting reagent (via DMAP or EDCI/HOBt) is an absolute requirement[3].

The Electrophilic Vulnerability of the C5-Formyl Group

Aldehydes are highly susceptible to nucleophilic attack. Any protecting group strategy must account for the conditions required for its eventual removal. If the deprotection conditions involve strong nucleophiles or basic environments, the 5-formyl group is at severe risk of undergoing Knoevenagel condensations, Cannizzaro reactions, or aminal formation.

The Fmoc Strategy: Mechanistic Flaws in the Presence of Aldehydes

The Fmoc group is a staple in solid-phase peptide synthesis (SPPS) due to its mild, base-catalyzed cleavage[]. However, applying Fmoc to 5-formylpyridazin-3-amine introduces a fatal chemoselective flaw.

Fmoc deprotection operates via an E1cB mechanism, typically requiring a 20% solution of piperidine in DMF[]. Piperidine is a strongly nucleophilic secondary amine. When introduced to a molecule containing an unprotected 5-formyl group, piperidine will rapidly attack the aldehyde carbonyl. This leads to the formation of a hemiaminal, which subsequently dehydrates to form an enamine or reacts further to form a stable aminal[5].

Unless the 5-formyl group is pre-protected as an acetal prior to Fmoc deprotection, the Fmoc strategy will result in the complete loss of the aldehyde functionality and the generation of complex oligomeric mixtures.

Workflow Start 5-Formylpyridazin- 3-amine Aldehyde Is the 5-Formyl Group Protected? Start->Aldehyde Fmoc Fmoc Strategy (Piperidine Deprotection) Aldehyde->Fmoc No (Free Aldehyde) Aldehyde->Fmoc Yes (Acetal) Boc Boc Strategy (TFA Deprotection) Aldehyde->Boc No (Free Aldehyde) SideRxn Failure: Piperidine Attacks Aldehyde Fmoc->SideRxn Nucleophilic Condensation Success2 Success: Requires Acetal Deprotection Later Fmoc->Success2 Base Cleavage Success1 Success: Aldehyde Intact Boc->Success1 Acidic Cleavage

Logical decision matrix for selecting Boc vs. Fmoc based on aldehyde protection status.

The Boc Strategy: Chemoselective Superiority

The Boc group offers perfect orthogonality for this scaffold. While installing the Boc group requires overcoming the amine's poor nucleophilicity, its deprotection is highly compatible with the formyl group.

Overcoming Installation Hurdles

Because standard Boc₂O/TEA fails, we must utilize 4-Dimethylaminopyridine (DMAP) . DMAP acts as a nucleophilic catalyst, attacking Boc₂O to form a highly electrophilic N-Boc-pyridinium intermediate. This intermediate is reactive enough to force the poorly nucleophilic 3-aminopyridazine to attack, successfully forming the carbamate[3].

Chemoselective Cleavage

Boc deprotection utilizes anhydrous acids, typically 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM). Aldehydes are highly stable to anhydrous acidic conditions. Because no nucleophilic alcohols or amines are present in the deprotection cocktail, the 5-formyl group emerges from the deprotection step completely untouched.

Mechanism Amine Unreactive C3-Amine (Electron-Deficient) Standard Standard Boc2O / TEA Amine->Standard Catalyzed Boc2O + DMAP (2.0 eq) Amine->Catalyzed Fail No Reaction / <10% Yield Standard->Fail Insufficient Electrophilicity Intermediate Highly Electrophilic Boc-Pyridinium Ion Catalyzed->Intermediate DMAP Activation Success N-Boc Product (>90% Yield) Intermediate->Success Nucleophilic Attack

Mechanistic pathway highlighting the necessity of DMAP activation for Boc protection.

Quantitative Performance Comparison

The following table summarizes the experimental parameters and chemoselective outcomes when applying both strategies to the 5-formylpyridazin-3-amine scaffold.

ParameterBoc Strategy (Recommended)Fmoc Strategy (Not Recommended)
Initial Amine Nucleophilicity Poor (Requires activation)Poor (Requires activation)
Optimal Protection Reagents Boc₂O (3.0 eq), DMAP (2.0 eq), THFFmoc-Cl (2.0 eq), Pyridine, DCM
Protection Yield (Isolated) > 90%75% - 85%
Deprotection Reagents 20% TFA in DCM (0 °C to RT)20% Piperidine in DMF
Aldehyde Compatibility Excellent (Stable to anhydrous TFA)Poor (Reacts with Piperidine)
Primary Side Reactions None observedAminal formation, oligomerization

Validated Experimental Protocols

The following self-validating protocols are designed specifically to overcome the electron-deficient nature of the pyridazine ring while preserving the delicate 5-formyl group.

DMAP-Catalyzed N-Boc Protection

Note: The use of super-stoichiometric DMAP is critical here. Catalytic amounts (0.1 eq) are insufficient due to the extreme deactivation of the amine[3].

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere.

  • Dissolution: Dissolve 5-formylpyridazin-3-amine (1.0 eq, 10 mmol) in anhydrous Tetrahydrofuran (THF) (0.2 M).

  • Activation: Add 4-Dimethylaminopyridine (DMAP) (2.0 eq, 20 mmol) to the stirring solution. Stir for 5 minutes at room temperature.

  • Boc Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (3.0 eq, 30 mmol) dropwise via syringe.

  • Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-2 hours (monitor via TLC or LC-MS). Note: In some highly deactivated systems, the reaction mixture may form a transient gel[3].

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Chemoselective Boc Deprotection

Note: Avoid basic aqueous workups to prevent base-catalyzed degradation of the newly liberated aldehyde.

  • Dissolution: Dissolve the N-Boc-5-formylpyridazin-3-amine intermediate in anhydrous Dichloromethane (DCM) to achieve a 0.1 M solution.

  • Acidification: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic acid (TFA) to achieve a 20% v/v concentration (e.g., 2 mL TFA per 8 mL DCM).

  • Cleavage: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours.

  • Isolation: Once complete (via LC-MS), concentrate the reaction mixture directly under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA azeotropically. The product is isolated as the TFA salt, with the 5-formyl group completely intact.

Sources

Comparative

LC-MS Impurity Profiling of Commercial tert-Butyl (5-formylpyridazin-3-yl)carbamate Batches: A Comparative Guide

As a Senior Application Scientist, I frequently encounter discrepancies in the performance of commercially sourced pharmaceutical building blocks. One such critical intermediate is tert-Butyl (5-formylpyridazin-3-yl)carb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter discrepancies in the performance of commercially sourced pharmaceutical building blocks. One such critical intermediate is tert-Butyl (5-formylpyridazin-3-yl)carbamate (CAS 2407462-02-4)[1]. Widely used in the synthesis of complex pyridazine-containing therapeutics, this compound presents unique analytical challenges due to its highly reactive functional groups.

According to ICH Q3A(R2) regulatory guidelines, any organic impurity present in a drug substance at or above the 0.10% threshold must be structurally identified and qualified[2]. Because impurities in early-stage building blocks can propagate through a synthetic route and compromise the final Active Pharmaceutical Ingredient (API), rigorous impurity profiling is non-negotiable[3].

This guide objectively compares the purity profiles of different commercial batches using a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) methodology, detailing the causality behind each analytical parameter[4].

Mechanistic Background & Analytical Strategy

The structural architecture of tert-Butyl (5-formylpyridazin-3-yl)carbamate makes it susceptible to specific degradation pathways. Designing an effective LC-MS method requires anticipating these chemical vulnerabilities to avoid generating artifactual impurities during the analysis itself[5].

  • The Formyl Challenge (Oxidation & Acetalization): Aldehydes are inherently prone to air oxidation, converting to carboxylic acids during prolonged storage. Furthermore, they readily react with alcohols to form hemiacetals. Causality: To prevent artifactual acetal formation during sample preparation, we strictly utilize aprotic solvents (100% Acetonitrile) rather than Methanol[6].

  • The Boc-Amine Challenge (Acid Lability): The tert-butoxycarbonyl (Boc) protecting group is highly sensitive to strong acids. Causality: We employ a weakly acidic mobile phase (0.1% Formic Acid) instead of Trifluoroacetic Acid (TFA). Formic acid provides sufficient protonation for positive electrospray ionization (ESI+) without inducing in-column Boc-deprotection[4].

LCMS_Workflow A 1. Sample Prep (ACN Diluent) B 2. UPLC Separation (BEH C18, 0.1% FA) A->B C 3. ESI-MS/MS (Positive Mode) B->C D 4. Data Analysis (Impurity ID) C->D

Fig 1. Self-validating LC-MS workflow for pyridazine-based intermediates.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Before analyzing unknown batches, we run a System Suitability Test (SST) to prove the method's resolving power.

Step 1: Sample & Standard Preparation
  • Diluent: 100% LC-MS grade Acetonitrile (ACN).

  • SST Solution (Validation Step): Spike 1.0 mg of the target aldehyde (CAS 2407462-02-4) with 0.05 mg of its synthetic precursor, tert-Butyl (5-(hydroxymethyl)pyridazin-3-yl)carbamate (CAS 2407462-01-3)[7], into 1 mL ACN. Causality: Baseline resolution ( Rs​>2.0 ) between the alcohol and the aldehyde proves the column can separate closely related isobaric/analogous impurities.

  • Batch Samples: Prepare 1.0 mg/mL solutions of Supplier A, Supplier B, and an In-House synthesized batch in ACN.

Step 2: Chromatographic Separation
  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm). Causality: The sub-2-micron particle size provides high theoretical plate counts, ensuring sharp peak shapes for polar pyridazine derivatives and minimizing the co-elution of trace degradants[5].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade ACN.

  • Gradient Program: 5% B hold for 1 min; linear ramp to 95% B over 7 mins; hold at 95% B for 2 mins; re-equilibrate at 5% B for 2 mins. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI+)
  • Ionization: Electrospray Ionization in positive mode (ESI+). Causality: The basic nitrogen atoms in the pyridazine ring readily accept protons, yielding strong [M+H]+ signals[4].

  • Parameters: Capillary voltage at 3.0 kV; Desolvation temperature at 350°C; Scan range from m/z 100 to 500.

Comparative Batch Analysis

We evaluated three different sources of tert-Butyl (5-formylpyridazin-3-yl)carbamate to profile their impurity landscapes. The target compound ( C10​H13​N3​O3​ ) has an expected [M+H]+ of m/z 224.1.

Identified Impurities:

  • Impurity I (Precursor Alcohol): m/z 226.1. Results from incomplete oxidation during synthesis[7].

  • Impurity II (Over-Oxidation Acid): m/z 240.1. Results from exposure to air/moisture during storage.

  • Impurity III (De-Boc Degradant): m/z 124.1. Results from trace acidic conditions hydrolyzing the Boc group[8].

Table 1: LC-MS Impurity Profile Comparison (Area % at UV 254 nm)
Batch SourceAssay (LC-UV 254 nm)Impurity I (Alcohol, m/z 226.1)Impurity II (Acid, m/z 240.1)Impurity III (De-Boc, m/z 124.1)Unspecified Impurities
Supplier A (Premium)98.5%0.4%0.8%0.2%0.1%
Supplier B (Standard)96.2%1.5%1.2%0.8%0.3%
In-House (Freshly Made)99.1%0.1%0.5%<0.1%0.2%
Data Interpretation & Insights

The data reveals stark differences in manufacturing and handling quality. Supplier A [1] demonstrates superior control over the initial oxidation process, leaving minimal residual alcohol (0.4%). Conversely, Supplier B [9] exhibits higher levels of both unreacted alcohol (1.5%) and the over-oxidized carboxylic acid (1.2%), suggesting poor reaction quenching and suboptimal, oxygen-permeable storage conditions.

The In-House batch, analyzed immediately post-synthesis, confirms that the De-Boc degradant (Impurity III) is primarily a storage-related artifact. Its near-absence (<0.1%) in fresh material proves that prolonged exposure to ambient moisture and trace acidic contaminants drives the degradation of the carbamate group over time[10].

Impurity_Pathway SM Precursor Alcohol CAS 2407462-01-3 [m/z 226.1] API Target Aldehyde CAS 2407462-02-4 [m/z 224.1] SM->API Oxidation Acid Impurity II: Acid Over-Oxidation [m/z 240.1] API->Acid Air/Moisture DeBoc Impurity III: De-Boc Acidic Hydrolysis [m/z 124.1] API->DeBoc Trace Acid

Fig 2. Mechanistic pathways of impurity formation in tert-Butyl (5-formylpyridazin-3-yl)carbamate.

Conclusion

Batch-to-batch variability in functionalized pyridazine intermediates can severely derail downstream synthetic yields and introduce complex impurity profiles into final drug substances. By implementing this self-validating LC-MS protocol, researchers can confidently map the impurity landscape of tert-Butyl (5-formylpyridazin-3-yl)carbamate. The comparative data clearly indicates that controlling supply chain storage conditions—specifically mitigating oxidation and acidic hydrolysis—is just as critical as the initial synthetic purity[10].

References

  • International Council for Harmonisation (ICH). "ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2)." ich.org, 2006. URL: [Link]

  • ResolveMass Laboratories. "Impurity Profiling and Characterization for Generic Projects." resolvemass.ca, 2026. URL: [Link]

  • Rovathin. "tert-butyl (5-formylpyridazin-3-yl)carbamate, 2407462-02-4." rovathin.com. URL: [Link]

  • ResearchGate. "Application of Liquid Chromatography Coupled with Mass Spectrometry in the Impurity Profiling of Drug Substances." researchgate.net, 2017. URL:[Link]

  • Global Research Online. "Stability indicating by LC-MS method." globalresearchonline.net, 2012. URL:[Link]

  • Kymos Group. "Impurity Profiling: Characterization of unknown impurities in pharmaceuticals." kymos.com, 2024. URL: [Link]

  • Biomedical Journal of Scientific & Technical Research. "Advances in Impurity Profiling of Pharmaceutical Formulations." biomedres.us, 2024. URL: [Link]

  • Research & Reviews: Journal of Pharmaceutical Analysis. "Impurity Profiling in Pharmaceuticals." rroij.com, 2025. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of tert-Butyl (5-formylpyridazin-3-yl)carbamate

Researchers and drug development professionals working with novel chemical entities must prioritize safety through a thorough understanding of the potential hazards and the implementation of robust handling protocols. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Researchers and drug development professionals working with novel chemical entities must prioritize safety through a thorough understanding of the potential hazards and the implementation of robust handling protocols. This guide provides essential safety and logistical information for the handling and disposal of tert-butyl (5-formylpyridazin-3-yl)carbamate, a compound of interest in medicinal chemistry. The following procedures are based on the known hazards associated with its functional groups—aldehyde, pyridazine, and carbamate—and are designed to ensure the well-being of laboratory personnel and the integrity of the research environment.

Understanding the Hazard Profile
  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.[1]

The aldehyde functional group is a significant contributor to these hazards. Aldehydes are reactive electrophiles that can cause respiratory irritation, airway constriction, and contact dermatitis.[2][3] Therefore, minimizing exposure through all routes—inhalation, dermal contact, and ingestion—is paramount.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure to tert-Butyl (5-formylpyridazin-3-yl)carbamate. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile).[2][4] Elbow-length gloves or protective sleeves are recommended for larger quantities.To prevent skin contact and absorption. Latex or polyvinyl chloride gloves are not recommended as they may not provide adequate protection against aldehydes.[2]
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 or EN 166 standards.[5] A full face shield should be worn if there is a splash hazard.[2][6]To protect the eyes and face from splashes and airborne particles.[5]
Skin and Body Protection A fully-buttoned laboratory coat, long pants, and closed-toe shoes.[4][5] For larger quantities, chemical-resistant coveralls are advised.[6]To protect the skin from accidental contact.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[5] If ventilation is inadequate, a NIOSH-approved air-purifying respirator with organic vapor cartridges should be used.[2][3]To prevent the inhalation of potentially harmful vapors or dust.
Operational Plan: From Receipt to Reaction

A systematic approach to handling tert-Butyl (5-formylpyridazin-3-yl)carbamate will further mitigate risks. The following workflow provides a step-by-step guide for safe handling.

operational_workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Receipt_and_Inspection Receipt and Inspection Storage Secure Storage Receipt_and_Inspection->Storage Inspect for damage Preparation Preparation in Fume Hood Storage->Preparation Transport securely Weighing_and_Dispensing Weighing and Dispensing Preparation->Weighing_and_Dispensing Don appropriate PPE Reaction_Setup Reaction Setup Weighing_and_Dispensing->Reaction_Setup Minimize dust/aerosol generation Decontamination Decontamination of Work Area Reaction_Setup->Decontamination After reaction completion Waste_Segregation Waste Segregation Decontamination->Waste_Segregation Clean all surfaces

Figure 1: Operational workflow for handling tert-Butyl (5-formylpyridazin-3-yl)carbamate.

Step-by-Step Protocol:

  • Receipt and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] The container should be kept tightly closed.[7][8]

  • Preparation: Before handling, ensure that a certified chemical fume hood is operational and that all necessary PPE is readily available. An eyewash station and safety shower should be in close proximity.[8][9]

  • Weighing and Dispensing: Conduct all weighing and dispensing activities within the chemical fume hood to minimize inhalation exposure.[5] Avoid generating dust.

  • Reaction Setup: When setting up reactions, use appropriate glassware and ensure all connections are secure to prevent leaks.

  • Decontamination: After handling, thoroughly decontaminate all surfaces, glassware, and equipment.

  • Waste Segregation: Segregate all waste generated during the handling and reaction process according to the disposal plan.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Inhalation: Move the individual to fresh air immediately.[5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Remove all contaminated clothing without delay.[5] Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[5] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention from an ophthalmologist.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, have them rinse their mouth with water and drink one or two glasses of water.[5] Seek immediate medical attention.[5]

  • Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, including respiratory protection, contain the spill using absorbent granules and place the material in a sealed container for disposal.[6][8]

Disposal Plan: Environmental Responsibility

Proper disposal of tert-Butyl (5-formylpyridazin-3-yl)carbamate and any contaminated materials is essential to protect the environment and comply with regulations.

disposal_plan Chemical_Waste Chemical Waste (Solid and Liquid) Segregated_Waste_Containers Segregated, Labeled Waste Containers Chemical_Waste->Segregated_Waste_Containers Contaminated_Materials Contaminated Materials (Gloves, Paper Towels, etc.) Contaminated_Materials->Segregated_Waste_Containers Licensed_Waste_Disposal Licensed Hazardous Waste Disposal Service Segregated_Waste_Containers->Licensed_Waste_Disposal Follow institutional and local regulations

Figure 2: Disposal plan for tert-Butyl (5-formylpyridazin-3-yl)carbamate waste.

Disposal Protocol:

  • Waste Characterization: All waste containing tert-Butyl (5-formylpyridazin-3-yl)carbamate should be treated as hazardous chemical waste.

  • Segregation: Collect solid and liquid waste in separate, clearly labeled, and sealed containers.[10] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling: Label all waste containers with the full chemical name, relevant hazard pictograms, and the date of accumulation.[10]

  • Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Disposal: Arrange for the disposal of all chemical waste through your institution's licensed hazardous waste disposal service.[11] Do not dispose of this chemical down the drain or in general trash.[12]

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, deface or remove the label before disposing of the container in the appropriate recycling or trash receptacle, in accordance with institutional guidelines.[10][12]

By adhering to these safety protocols, researchers can confidently and safely handle tert-Butyl (5-formylpyridazin-3-yl)carbamate, fostering a secure and productive research environment.

References

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. Available from: [Link]

  • Aldehydes exposure analysis | RPS. Available from: [Link]

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures - CDC. Available from: [Link]

  • tert-butyl N-(5-formylpyridin-3-yl)carbamate — Chemical Substance Information - NextSDS. Available from: [Link]

  • Hazardous Laboratory Chemicals Disposal Guide - Reed College. Available from: [Link]

  • Safety Data Sheet. Available from: [Link]

  • tert-Butyl carbamate - SAFETY DATA SHEET. Available from: [Link]

  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. Available from: [Link]

  • A One-Pot Approach to Novel Pyridazine C-Nucleosides - MDPI. Available from: [Link]

  • tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem. Available from: [Link]

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives - Lirias. Available from: [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available from: [Link]

  • tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate | C11H16N2O3 | CID 66545385. Available from: [Link]

  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. Available from: [Link]

  • tert-Butyl (5-oxopyrrolidin-3-yl)carbamate | C9H16N2O3 | CID 68766454 - PubChem. Available from: [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. Available from: [Link]

  • Chemical Waste (Guidance Note) - University of Glasgow. Available from: [Link]

  • tert-Butyl carbamate - the NIST WebBook - National Institute of Standards and Technology. Available from: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.